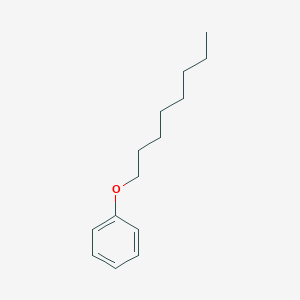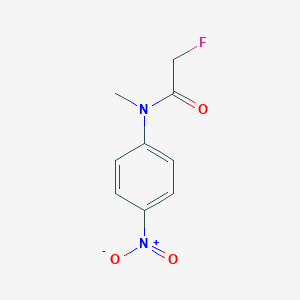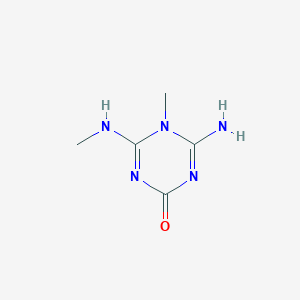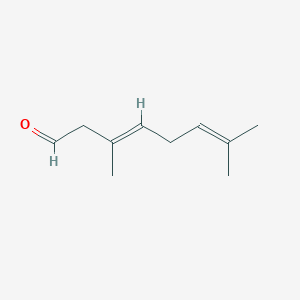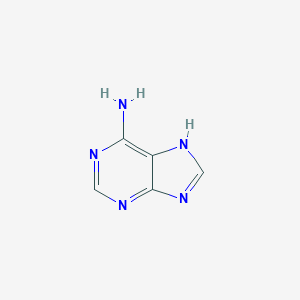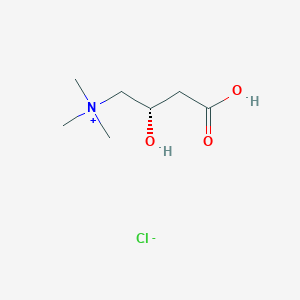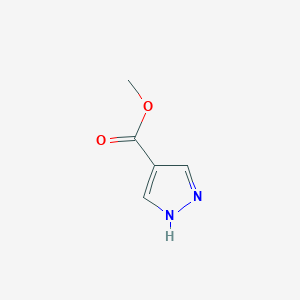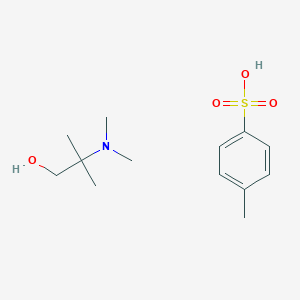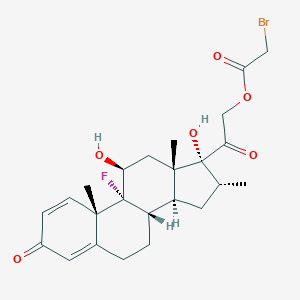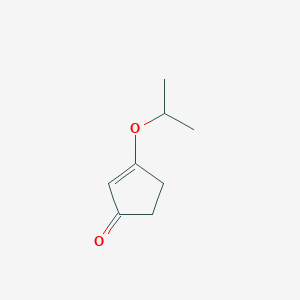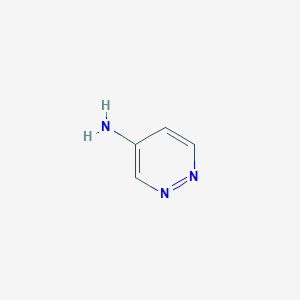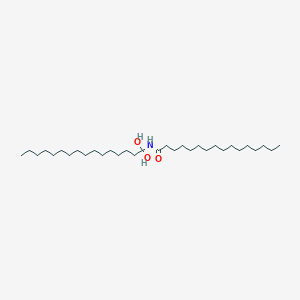
N-(1,1-dihydroxyhexadecyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dihydroxyhexadecyl)hexadecanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a compound that has gained interest among scientists due to its potential therapeutic applications. This compound is a fatty acid amide that is involved in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Aplicaciones Científicas De Investigación
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NAAA, an enzyme that degrades fatty acid amides such as anandamide and oleoylethanolamide. This inhibition leads to an increase in the levels of these endogenous compounds, which have been implicated in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Mecanismo De Acción
The mechanism of action of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the inhibition of NAAA, which leads to an increase in the levels of endogenous fatty acid amides such as anandamide and oleoylethanolamide. These compounds bind to cannabinoid and peroxisome proliferator-activated receptors, respectively, and modulate various physiological processes.
Efectos Bioquímicos Y Fisiológicos
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce pain perception, inflammation, and lipid metabolism. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dihydroxyhexadecyl)hexadecanamide in lab experiments is its specificity for NAAA inhibition. This allows for the selective modulation of endogenous fatty acid amides without affecting other physiological processes. However, one limitation is that its effects may be dependent on the concentration used, and higher concentrations may result in off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(1,1-dihydroxyhexadecyl)hexadecanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. It has been shown to reduce pain perception and inflammation, and further studies may elucidate its potential therapeutic applications in these areas. Additionally, studies may explore the use of N-(1,1-dihydroxyhexadecyl)hexadecanamide in combination with other compounds to enhance its effects and reduce any potential limitations.
Métodos De Síntesis
The synthesis of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the reaction between hexadecanoyl chloride and 1,1-dihydroxyhexadecane in the presence of a base such as triethylamine. The resulting product is purified using column chromatography. This method has been successfully used to synthesize N-(1,1-dihydroxyhexadecyl)hexadecanamide in high yields and purity.
Propiedades
Número CAS |
129426-19-3 |
|---|---|
Nombre del producto |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
Fórmula molecular |
C32H65NO3 |
Peso molecular |
511.9 g/mol |
Nombre IUPAC |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |
Clave InChI |
PBLKITKTYZYVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
